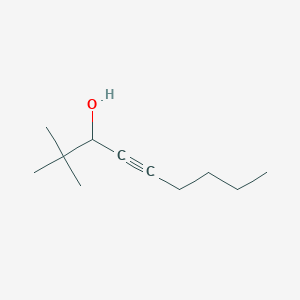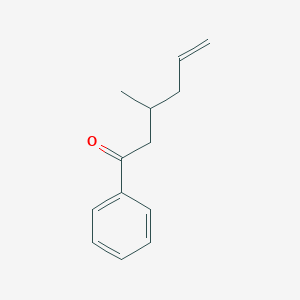![molecular formula C12H18O B14310730 7-Methylidenespiro[5.5]undecan-2-one CAS No. 113163-18-1](/img/structure/B14310730.png)
7-Methylidenespiro[5.5]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methylidenespiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects two rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylidenespiro[5.5]undecan-2-one typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor. For example, a diketone can undergo intramolecular aldol condensation to form the spirocyclic core.
Methylidene Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: 7-Methylidenespiro[5.5]undecan-2-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced spirocyclic compounds.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, where nucleophiles like amines or thiols replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as sodium azide or thiols in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced spirocyclic compounds.
Substitution: Spirocyclic compounds with new functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 7-Methylidenespiro[5.5]undecan-2-one serves as a versatile intermediate for constructing complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its stable yet reactive nature.
Medicine
Potential medicinal applications include the development of spirocyclic drugs, which often exhibit enhanced stability and bioavailability. Research is ongoing to explore its efficacy in treating various diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new polymers and advanced materials.
Mecanismo De Acción
The mechanism by which 7-Methylidenespiro[5.5]undecan-2-one exerts its effects often involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding at active sites or allosteric sites. The spirocyclic structure provides a rigid framework that can enhance binding specificity and affinity.
Comparación Con Compuestos Similares
Similar Compounds
7-Methylidenespiro[4.5]decane-2-one: Similar in structure but with a different ring size, affecting its chemical reactivity and applications.
7-Methylidenespiro[6.5]dodecan-2-one:
Uniqueness
7-Methylidenespiro[5.5]undecan-2-one is unique due to its specific ring size and the presence of the methylidene group, which imparts distinct chemical properties. This uniqueness makes it a valuable compound for research and industrial applications, offering different reactivity and stability profiles compared to its analogs.
Propiedades
| 113163-18-1 | |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
11-methylidenespiro[5.5]undecan-4-one |
InChI |
InChI=1S/C12H18O/c1-10-5-2-3-7-12(10)8-4-6-11(13)9-12/h1-9H2 |
Clave InChI |
PNGSWWSALUWGAS-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCC12CCCC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-N-[2-(9H-fluoren-9-YL)-2-methylpropyl]benzamide](/img/structure/B14310656.png)


![7-Iodo-7-methylbicyclo[4.2.0]oct-1-ene](/img/structure/B14310687.png)


![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)
